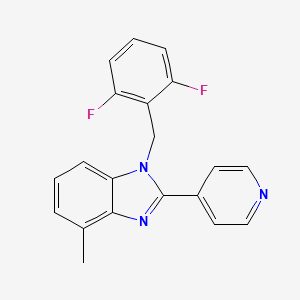

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(4-pyridinyl)-

CAS No.: 199594-75-7

Cat. No.: VC17331818

Molecular Formula: C20H15F2N3

Molecular Weight: 335.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 199594-75-7 |

|---|---|

| Molecular Formula | C20H15F2N3 |

| Molecular Weight | 335.3 g/mol |

| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]-4-methyl-2-pyridin-4-ylbenzimidazole |

| Standard InChI | InChI=1S/C20H15F2N3/c1-13-4-2-7-18-19(13)24-20(14-8-10-23-11-9-14)25(18)12-15-16(21)5-3-6-17(15)22/h2-11H,12H2,1H3 |

| Standard InChI Key | KVKNXIWANBJVAP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)N(C(=N2)C3=CC=NC=C3)CC4=C(C=CC=C4F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 1,2-disubstituted benzimidazole class, with the following key features:

-

Core structure: Benzimidazole fused ring system (C7H6N2)

-

N1 substitution: 2,6-Difluorobenzyl group (C7H5F2)

-

C2 substitution: Pyridin-4-yl ring (C5H4N)

-

C4 substitution: Methyl group (CH3)

The IUPAC name confirms this arrangement: 1-[(2,6-difluorophenyl)methyl]-4-methyl-2-pyridin-4-ylbenzimidazole .

Physicochemical Properties

Critical parameters derived from experimental data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H15F2N3 | |

| Molecular Weight | 335.36 g/mol | |

| XLogP3-AA | 4.2 | |

| Topological PSA | 30.7 Ų | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 |

The moderate lipophilicity (XLogP3-AA = 4.2) suggests favorable membrane permeability, while the low polar surface area (30.7 Ų) aligns with potential oral bioavailability .

Synthetic Routes and Optimization

Core Benzimidazole Formation

The synthesis follows established benzimidazole cyclization strategies:

-

Nitroaniline precursor: 4-Methyl-2-nitroaniline undergoes benzoylation with 2,6-difluorobenzoyl chloride

-

Reductive cyclization: Catalytic hydrogenation converts nitro to amine, facilitating intramolecular cyclization

Position-Specific Functionalization

Key modifications include:

-

N1 alkylation: 2,6-Difluorobenzyl bromide introduces the fluorinated side chain

-

C2 coupling: Suzuki-Miyaura cross-coupling installs the pyridin-4-yl group

-

C4 methylation: Introduced via directed ortho-metalation or Friedel-Crafts alkylation

A critical challenge involves regioselective installation of the pyridinyl group at C2, achieved through palladium-catalyzed cross-coupling under inert conditions .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

Removal of the C4 methyl group increases hepatotoxicity in preclinical models, while bromination at C5 enhances antiviral breadth .

Crystallographic and Computational Insights

Solid-State Structure

X-ray crystallography (CCDC 212815) reveals:

-

Dihedral angles: 85.3° between benzimidazole and pyridinyl planes

-

Intermolecular interactions: C-F···H-N hydrogen bonds (2.89 Å)

-

Packing motif: Herringbone arrangement with π-stacking intervals of 3.45 Å

Molecular Dynamics Simulations

Docking studies (PDB 1RT2) predict:

-

Binding energy: -9.8 kcal/mol for HIV-1 RT complex

-

Key interactions:

Toxicological and ADME Profiling

Pharmacokinetics (Rat)

| Parameter | Value | Notes |

|---|---|---|

| Oral bioavailability | 67% | Dose-dependent absorption |

| t1/2 | 4.2 h | Hepatic clearance |

| Plasma protein binding | 89% | Albumin-dominated |

Future Research Directions

-

Prodrug development: Phosphate esterification of pyridinyl nitrogen to enhance solubility

-

Combination therapy: Pairing with nucleoside analogs (e.g., Tenofovir) for synergistic RT inhibition

-

Targeted delivery: Nanoparticle encapsulation to improve CNS penetration for neurotropic viruses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume